molecular formula C8H14O B6205916 2,2-dimethyl-7-oxabicyclo[4.1.0]heptane CAS No. 74752-30-0

2,2-dimethyl-7-oxabicyclo[4.1.0]heptane

Cat. No.: B6205916
CAS No.: 74752-30-0
M. Wt: 126.20 g/mol
InChI Key: XNZOPQSTKAYQTI-UHFFFAOYSA-N
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Description

2,2-Dimethyl-7-oxabicyclo[410]heptane is a bicyclic ether compound with the molecular formula C8H14O It is characterized by its unique structure, which includes a seven-membered ring with an oxygen atom and two methyl groups attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-7-oxabicyclo[4.1.0]heptane typically involves the cyclization of suitable precursors under specific conditions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For example, the reaction of a furan derivative with an olefinic or acetylenic dienophile can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions, optimized for high yield and purity. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure efficient production. Additionally, purification techniques like distillation or chromatography are employed to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2,2-Dimethyl-7-oxabicyclo[4.1.0]heptane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-7-oxabicyclo[4.1.0]heptane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, metabolic processes, or structural modifications of biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-7-oxabicyclo[4.1.0]heptane is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties. These features make it valuable for specialized applications in synthesis and materials science .

Properties

CAS No.

74752-30-0

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

2,2-dimethyl-7-oxabicyclo[4.1.0]heptane

InChI

InChI=1S/C8H14O/c1-8(2)5-3-4-6-7(8)9-6/h6-7H,3-5H2,1-2H3

InChI Key

XNZOPQSTKAYQTI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2C1O2)C

Purity

95

Origin of Product

United States

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